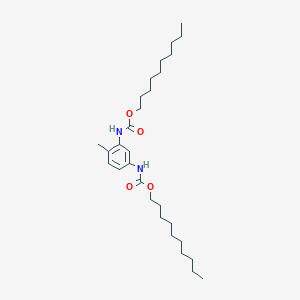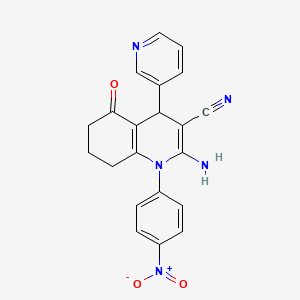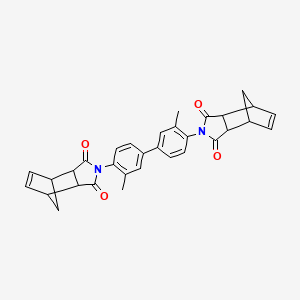![molecular formula C16H13ClN4O5 B11543187 4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11543187.png)
4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide is a complex organic compound with the molecular formula C16H13ClN4O5 This compound is notable for its unique structure, which includes a chloro-substituted benzamide group and a nitrobenzylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-hydroxy-5-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted benzamides .
Scientific Research Applications
4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene moiety instead of a benzamide group.
4-chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro-substituted benzamide and a nitrobenzylidene hydrazine moiety makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C16H13ClN4O5 |
|---|---|
Molecular Weight |
376.75 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13ClN4O5/c17-12-3-1-10(2-4-12)16(24)18-9-15(23)20-19-8-11-7-13(21(25)26)5-6-14(11)22/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChI Key |
NIRZGARIQVSTCR-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[benzene-1,4-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11543105.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11543110.png)
![2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11543112.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543123.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543126.png)
![(3Z)-3-(2-chlorobenzylidene)-5-[4-(propan-2-yl)phenyl]furan-2(3H)-one](/img/structure/B11543129.png)

![(3E)-N-(3-bromophenyl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543138.png)
![N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11543147.png)
![2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate](/img/structure/B11543150.png)
![1-[3'-(4-Bromophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11543158.png)

